molecular formula C13H23IOSi B12623446 Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane CAS No. 918313-71-0

Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane

Cat. No.: B12623446
CAS No.: 918313-71-0
M. Wt: 350.31 g/mol
InChI Key: IFXJZHSZFIAWPC-CYBMUJFWSA-N
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Description

Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is a chiral organosilicon compound featuring a triethylsilyl (TES) ether group attached to a stereochemically defined (3S) hex-5-en-1-yn-3-ol backbone. The molecule contains a conjugated enyne system (C≡C and C=C bonds), a methyl substituent at C5, and an iodine atom at C5. This unique combination of functional groups confers distinct reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and cyclization processes.

Properties

CAS No.

918313-71-0

Molecular Formula

C13H23IOSi

Molecular Weight

350.31 g/mol

IUPAC Name

triethyl-[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxysilane

InChI

InChI=1S/C13H23IOSi/c1-6-13(10-12(5)11-14)15-16(7-2,8-3)9-4/h1,11,13H,7-10H2,2-5H3/t13-/m1/s1

InChI Key

IFXJZHSZFIAWPC-CYBMUJFWSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H](CC(=CI)C)C#C

Canonical SMILES

CC[Si](CC)(CC)OC(CC(=CI)C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane typically involves the reaction of triethylsilane with a suitable precursor containing the desired organic moiety. One common method involves the hydrosilylation of an alkyne or alkene precursor in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to 80°C

    Catalyst: Platinum or rhodium complexes

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The iodine atom in the organic moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is used as a reagent in organic synthesis. It is particularly valuable in hydrosilylation reactions, where it adds across double or triple bonds to form new silicon-carbon bonds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, where it can be used to modify biologically active molecules

Industry

In the industrial sector, this compound is used in the production of silicone-based materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane exerts its effects involves the activation of the silicon-hydrogen bond. In the presence of a catalyst, the silicon-hydrogen bond can undergo oxidative addition, forming a reactive intermediate that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Key Substituents/Features Molecular Formula Molecular Weight Notable Reactivity/Applications Reference
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane - TES group
- (3S) configuration
- Iodo at C6
- Enyne system (C5=C, C1≡C)
C₁₃H₂₃IOSi 366.32 g/mol Cross-coupling (e.g., Suzuki), cyclization, iodine-mediated functionalization Target Compound
Triethyl((3S,4S)-1-(4-methoxybenzyloxy)-4-methylhex-5-en-3-yloxy)silane (9) - TES group
- (3S,4S) configuration
- 4-Methoxybenzyloxy at C1
- Enyne system
C₂₃H₃₆O₃Si 412.62 g/mol Cyclization studies in marine ether biosynthesis; methoxybenzyl group enhances aromatic stability
[4,4-Dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethylsilane - Trimethylsilyl (TMS) group
- Phenylmethoxy at C5
- Dimethyl at C4
C₁₉H₂₈OSi 300.52 g/mol Hydrosilylation; phenylmethoxy group increases steric bulk, reducing reactivity compared to TES analogs
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane - TMS group
- Dioxaborolane ring
- Ethynyl-B linkage
C₁₁H₂₁BO₂Si 224.18 g/mol Suzuki-Miyaura cross-coupling; boron group enables palladium-catalyzed coupling
[(3E)-5-[[tert-Butyl(dimethyl)silyl]oxy]-3-penten-1-ynyl]trimethylsilane - TMS and TBDMS groups
- (3E) configuration
- Conjugated enyne
C₁₄H₂₈OSi₂ 268.54 g/mol Stereoselective synthesis; TBDMS group offers enhanced steric protection compared to TES

Reactivity and Functional Group Analysis

  • Iodo Substituent: The iodine atom in the target compound distinguishes it from non-halogenated analogs. This group facilitates nucleophilic substitution (e.g., SN2) or transition-metal-catalyzed cross-coupling (e.g., Stille, Suzuki) reactions, enabling access to complex architectures . In contrast, compounds like 9 () lack halogens, relying instead on methoxybenzyl groups for stability during cyclization .
  • Enyne System : The conjugated enyne (C≡C and C=C) in the target compound and 9 () enables [2+2] cycloadditions or radical-mediated cyclizations. However, the absence of iodine in 9 limits its utility in halogen-specific reactions .
  • Silyl Protecting Groups : The triethylsilyl (TES) group in the target compound provides moderate steric protection compared to bulkier TBDMS () or TMS () groups. TES is more labile under acidic conditions than TBDMS but more stable than TMS, balancing reactivity and protection .

Stability and Handling

  • The iodine atom in the target compound necessitates storage under inert conditions to prevent light-induced degradation. In contrast, non-halogenated analogs like 9 () are more stable but require protection from moisture due to the silyl ether .
  • TBDMS-protected compounds () exhibit superior hydrolytic stability compared to TES derivatives, making them preferable for multi-step syntheses .

Biological Activity

Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is a silane compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and material science. This compound is characterized by its unique structural features, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C10H17IOSi\text{C}_{10}\text{H}_{17}\text{I}\text{O}\text{Si}

Key Properties

PropertyValue
Molecular Weight284.22 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP2.48780

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in drug development and therapeutic interventions.

Research indicates that this compound may interact with specific biological targets, influencing cellular pathways associated with cancer progression and inflammation. The presence of the iodine atom and the alkyne functional group enhances its reactivity, potentially allowing it to form covalent bonds with target biomolecules.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of silane derivatives, including this compound. The results showed that this compound inhibited the proliferation of several cancer cell lines through apoptosis induction and cell cycle arrest .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of silane compounds. It was found that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Research Findings

Recent findings have emphasized the importance of structural modifications in silane compounds to enhance their biological activity. The incorporation of iodine and alkyne functionalities has been linked to improved interactions with biological targets, leading to greater efficacy in therapeutic contexts.

Comparative Analysis

A comparison of this compound with other silane compounds reveals its unique position in terms of biological activity:

Compound NameAnticancer ActivityAnti-inflammatory Activity
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-y]}HighModerate
Trimethylsilyl derivativesModerateLow
Methyl tris(methyl ethyl ketoximo) silaneLowHigh

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